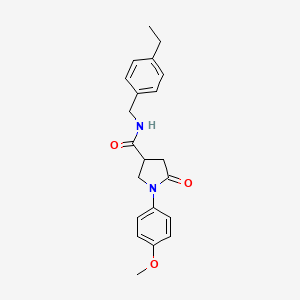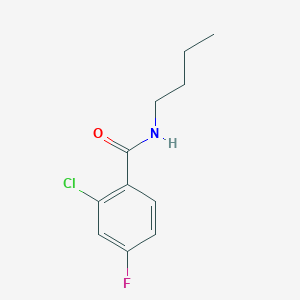![molecular formula C18H21N3O B5344228 N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea](/img/structure/B5344228.png)
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that generates reactive oxygen species (ROS) in various cells.
作用機序
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea inhibits NADPH oxidase by binding to its catalytic subunit, Nox2. Nox2 is responsible for the generation of superoxide, a type of ROS. This compound blocks the electron transfer from NADPH to flavin adenine dinucleotide (FAD), which is a crucial step in the generation of superoxide by NADPH oxidase. By inhibiting NADPH oxidase, this compound reduces the production of ROS, which has been implicated in various diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce the production of ROS in various cells, including endothelial cells, smooth muscle cells, and macrophages. This compound has also been shown to inhibit the migration and proliferation of smooth muscle cells, which are involved in the development of atherosclerosis. In addition, this compound has been shown to reduce the formation of reactive nitrogen species (RNS), which are also involved in various cellular processes.
実験室実験の利点と制限
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool to investigate the role of NADPH oxidase in various cellular processes. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is a hydrophobic compound and may require the use of organic solvents for its preparation and use. This compound may also have off-target effects, which should be carefully considered when interpreting the results of experiments.
将来の方向性
There are several future directions for the use of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea in scientific research. One direction is the investigation of the role of NADPH oxidase in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of new inhibitors of NADPH oxidase that are more potent and specific than this compound. Finally, the use of this compound in combination with other drugs may provide new therapeutic approaches for the treatment of various diseases.
Conclusion
This compound is a potent inhibitor of NADPH oxidase that has been widely used in scientific research. Its inhibition of NADPH oxidase reduces the production of ROS, which has been implicated in various diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea is a complex process that involves several steps. The first step is the preparation of 2,3-dihydro-1H-indole, which is achieved by the reaction of aniline with alpha-bromoacetophenone. The second step involves the reaction of 2,3-dihydro-1H-indole with 3-bromopropyl isocyanate to produce N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea. Finally, the reaction of N-[3-(bromopropyl)-2,3-dihydro-1H-indol-1-yl]urea with phenyl isocyanate yields this compound.
科学的研究の応用
N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-N'-phenylurea has been extensively used in scientific research as a tool to investigate the role of NADPH oxidase in various cellular processes. NADPH oxidase is an enzyme complex that generates ROS, which are involved in several physiological and pathological processes. This compound has been used to study the role of NADPH oxidase in cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
1-[3-(2,3-dihydroindol-1-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-16-8-2-1-3-9-16)19-12-6-13-21-14-11-15-7-4-5-10-17(15)21/h1-5,7-10H,6,11-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZBLFDMXCHXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-5-(3-fluorobenzyl)-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5344147.png)

![methyl 4-({2-[(2-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5344171.png)

![1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5344176.png)
![1-(3,4-dichlorophenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5344181.png)


![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
![1-(4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2,4-imidazolidinedione](/img/structure/B5344264.png)